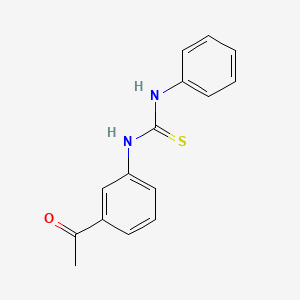
N-(2-fluorophenyl)-4-methoxy-3-nitrobenzamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves nucleophilic substitution reactions, where a nitro precursor reacts with fluoride under specific conditions to introduce the fluorine atom into the molecule. For example, a related compound, p-[18F]MPPF, was synthesized through nucleophilic [18F]fluorination performed at 190°C for 20 minutes, followed by preparative HPLC purification, resulting in a product with high radiochemical purity and yield (Hayashi et al., 2012).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray diffraction and DFT calculations to understand the geometry and electronic structure of the compound. For a similar benzamide compound, single-crystal X-ray diffraction revealed its crystallization in a specific space group, and DFT calculations helped evaluate the influence of intermolecular interactions on the molecular geometry (Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving "N-(2-fluorophenyl)-4-methoxy-3-nitrobenzamide" and its derivatives can include nucleophilic substitution, esterification, and hydrogenation processes. For instance, compounds with similar functional groups undergo reactions like methanolysis, leading to the formation of new derivatives through selective transformations (Shtamburg et al., 2012).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of "this compound" in different environments. These properties are typically assessed through experimental techniques like single-crystal X-ray diffraction, which provides detailed information on the crystal packing and hydrogen bonding interactions within the compound (Yeong et al., 2018).
Chemical Properties Analysis
The chemical properties of "this compound" include its reactivity towards other chemical species, stability under various conditions, and potential for undergoing chemical transformations. These properties can be explored through reactions with specific reagents, leading to the formation of new compounds with diverse functionalities (Zhou et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-4-methoxy-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O4/c1-21-13-7-6-9(8-12(13)17(19)20)14(18)16-11-5-3-2-4-10(11)15/h2-8H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXQPYDXYCBPCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-1H-indene-1,3(2H)-dione](/img/structure/B5622978.png)
![(3R*,4R*)-4-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-4-hydroxy-3-methyl-1-piperidinecarboxamide](/img/structure/B5623000.png)
![3-chloro-4-fluoro-N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}-N-methyl-1-benzothiophene-2-carboxamide](/img/structure/B5623007.png)

![1-benzyl-4-[3-(4-morpholinyl)propanoyl]-1,4-diazepan-6-ol](/img/structure/B5623024.png)


![1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B5623038.png)
![1-[4-(ethylamino)-2-pyrimidinyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5623041.png)
![4-chloro-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide](/img/structure/B5623051.png)


![9-[(5-ethyl-3-thienyl)carbonyl]-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5623074.png)
![N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5623078.png)